FTase Inhibitor I
CAS No.: 149759-96-6
Cat. No.: VC0520374
Molecular Formula: C22H38N4O3S2
Molecular Weight: 470.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 149759-96-6 |
---|---|
Molecular Formula | C22H38N4O3S2 |
Molecular Weight | 470.7 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C22H38N4O3S2/c1-15(2)20(24-12-17(23)14-30)13-25-19(11-16-7-5-4-6-8-16)21(27)26-18(22(28)29)9-10-31-3/h4-8,15,17-20,24-25,30H,9-14,23H2,1-3H3,(H,26,27)(H,28,29)/t17-,18+,19+,20-/m1/s1 |
Standard InChI Key | QISLMXIYRQCLIR-FUMNGEBKSA-N |
Isomeric SMILES | CC(C)[C@@H](CN[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC[C@H](CS)N |
SMILES | CC(C)C(CNC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NCC(CS)N |
Canonical SMILES | CC(C)C(CNC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NCC(CS)N |
Appearance | Solid powder |
Introduction
Chemical and Structural Profile of FTase Inhibitor I
Physicochemical Properties
FTase Inhibitor I exhibits solubility in aqueous solutions, facilitating its use in experimental settings . Storage recommendations specify preservation at -20°C to maintain stability, with stock solutions stable for up to one month under these conditions .
Table 1: Key Chemical Properties of FTase Inhibitor I
Property | Value |
---|---|
CAS No. | 149759-96-6 |
Molecular Formula | |
Molecular Weight | 470.7 g/mol |
Solubility | Soluble in water |
Storage Conditions | -20°C (short-term), -80°C (long-term) |
Mechanism of Action: Targeting Farnesyltransferase
Farnesylation and Ras Protein Activation
FTase catalyzes the transfer of a 15-carbon farnesyl group to Ras proteins, enabling their membrane localization and participation in oncogenic signaling . By inhibiting this step, FTase Inhibitor I prevents Ras from activating downstream pathways such as MAPK/ERK, which are pivotal in cell proliferation and survival .
Enzymatic Inhibition Profile
FTase Inhibitor I demonstrates remarkable potency against FTase, with an IC of 21 nM, and exhibits over 30-fold selectivity for FTase over geranylgeranyltransferase (GGTase; IC = 790 nM) . This selectivity reduces off-target effects, a common limitation of earlier FTIs that also inhibited GGTase .
Table 2: Inhibitory Activity of FTase Inhibitor I
Enzyme | IC (nM) | Selectivity vs. GGTase |
---|---|---|
Farnesyltransferase | 21 | 30-fold |
Geranylgeranyltransferase | 790 | – |
Preclinical Research Findings
Selectivity and Off-Target Effects
The 30-fold selectivity of FTase Inhibitor I for FTase over GGTase contrasts with dual inhibitors that disrupt broader protein prenylation . This specificity minimizes interference with geranylgeranylated proteins such as Rho family GTPases, which are essential for cytoskeletal regulation .
Comparative Analysis with Other Farnesyltransferase Inhibitors
First-Generation FTIs
Early FTIs like Lonafarnib (SCH66336) and Tipifarnib (R115777) entered clinical trials but faced challenges due to limited efficacy in cancers with K-Ras mutations, which can undergo alternative geranylgeranylation . FTase Inhibitor I’s selectivity may offer advantages in Ras isoforms reliant solely on farnesylation.
Table 3: Comparison of FTase Inhibitors
Compound | Source | IC (FTase) | Selectivity |
---|---|---|---|
FTase Inhibitor I | Synthetic | 21 nM | 30-fold |
Tecomaquinone I | Tectona grandis | 65 nM | Moderate |
Lonafarnib | Synthetic | 1.9 nM | Low |
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